molecular formula C9H7F3O B103096 2'-(Trifluoromethyl)acetophenone CAS No. 17408-14-9

2'-(Trifluoromethyl)acetophenone

Cat. No.: B103096
CAS No.: 17408-14-9
M. Wt: 188.15 g/mol
InChI Key: FYDUUODXZQITBF-UHFFFAOYSA-N
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Description

2’-(Trifluoromethyl)acetophenone is an organic compound with the molecular formula C₉H₇F₃O. It is a derivative of acetophenone, where a trifluoromethyl group is attached to the ortho position of the phenyl ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

It’s known that the compound can cause irritation to the skin and eyes, and can affect the respiratory system .

Mode of Action

It has been used to investigate the use of in situ generated cucf3 for the direct substitution of chlorine by cf3 in various aromatic substrates . This suggests that the compound may interact with its targets through a mechanism involving the substitution of halogens.

Action Environment

The action, efficacy, and stability of 2’-(Trifluoromethyl)acetophenone can be influenced by environmental factors. For instance, it’s recommended that the compound be used only outdoors or in a well-ventilated area . This suggests that the compound’s action may be influenced by the presence or absence of certain environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2’-(Trifluoromethyl)acetophenone involves the reaction of trifluoromethylbenzene with an acetylation agent under the action of n-butyllithium in an organic solvent. The reaction is typically carried out at temperatures ranging from -70°C to 0°C for 1-48 hours . Another method involves the reaction of aryl triflates with a mixture of tetramethyltin, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C .

Industrial Production Methods: Industrial production of 2’-(Trifluoromethyl)acetophenone often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process typically involves the use of recyclable catalysts to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2’-(Trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness: 2’-(Trifluoromethyl)acetophenone is unique due to the ortho position of the trifluoromethyl group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers .

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDUUODXZQITBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169757
Record name 2'-(Trifluoromethyl)acetophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17408-14-9
Record name 1-[2-(Trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17408-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(Trifluoromethyl)acetophenone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-(Trifluoromethyl)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(trifluoromethyl)acetophenone
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Record name 2′-(Trifluoromethyl)acetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2'-(trifluoromethyl)acetophenone be used in asymmetric synthesis?

A1: Yes, this compound has been successfully employed as a substrate in ruthenium-catalyzed asymmetric transfer hydrogenation reactions. [] Researchers achieved excellent enantioselectivity (up to 90% ee) in the reduction of this compound to its corresponding chiral alcohol using a ruthenium catalyst system and 9-amino(9-deoxy) epiquinidine as a chiral ligand. [] This highlights the potential of this compound in developing enantioselective synthetic methodologies.

Q2: How does this compound interact with iridium complexes?

A2: this compound can undergo both meta- and para-C-H activation reactions when reacting with specific iridium complexes. [] For example, when reacted with the iridium complex [TpMe2Ir(C6H5)2N2] at 80°C, it leads to the formation of dimeric and trimeric iridium architectures. [] The reaction pathway involves an initial C-H activation step, followed by coordination of the carbonyl group to the iridium center. [] These findings contribute to understanding C-H activation processes mediated by transition metal complexes.

Q3: Are there any catalytic applications of the iridium complexes formed with this compound?

A3: Yes, the dimeric and trimeric iridium complexes formed by the reaction of this compound with [TpMe2Ir(C6H5)2N2] demonstrate catalytic activity. [] These complexes act as efficient catalysts for the transfer hydrogenation of both ketones and aldehydes using isopropanol as the hydrogen source. [] This finding underscores the potential of using transition metal complexes incorporating this compound in developing novel catalytic systems.

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